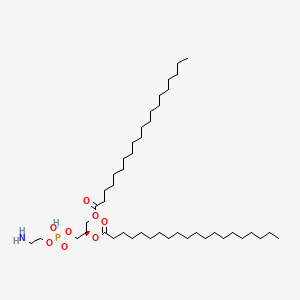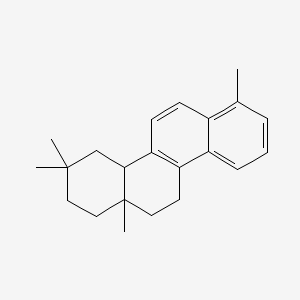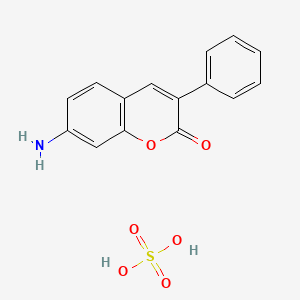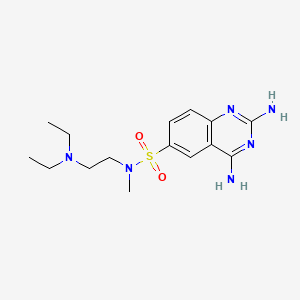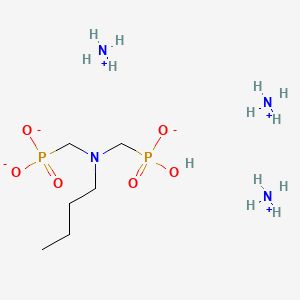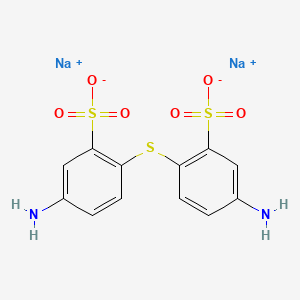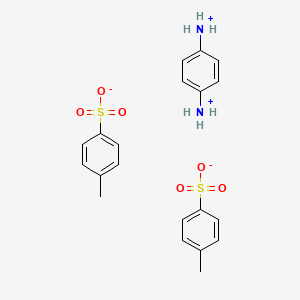
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) is a chemical compound with the molecular formula C20H24N2O6S2 and a molecular weight of 452.54 g/mol . It is known for its unique structure, which consists of a benzene ring substituted with two ammonium groups and two 4-methylbenzenesulphonate groups. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diammonium bis(4-methylbenzenesulphonate) typically involves the reaction of benzene-1,4-diamine with 4-methylbenzenesulphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and pH to facilitate the reaction and subsequent crystallization .
化学反応の分析
Types of Reactions
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphonate groups to sulfonic acids.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and various substituted derivatives of the original compound .
科学的研究の応用
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
作用機序
The mechanism of action of benzene-1,4-diammonium bis(4-methylbenzenesulphonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
- Benzene-1,4-diamine
- 4-Methylbenzenesulphonic acid
- Benzene-1,4-diammonium chloride
Uniqueness
Benzene-1,4-diammonium bis(4-methylbenzenesulphonate) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry .
特性
CAS番号 |
94441-90-4 |
|---|---|
分子式 |
C20H24N2O6S2 |
分子量 |
452.5 g/mol |
IUPAC名 |
(4-azaniumylphenyl)azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.C6H8N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5/h2*2-5H,1H3,(H,8,9,10);1-4H,7-8H2 |
InChIキー |
WSRPTKSQZPNBDP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[NH3+])[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


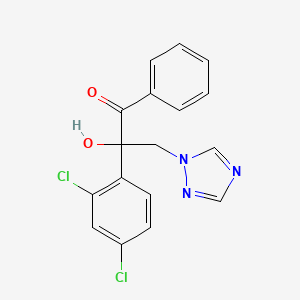
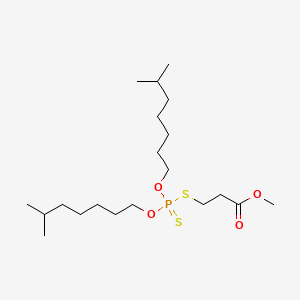
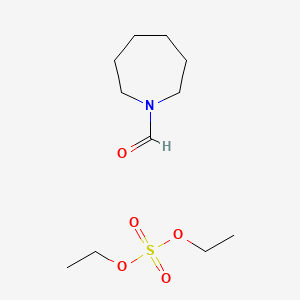
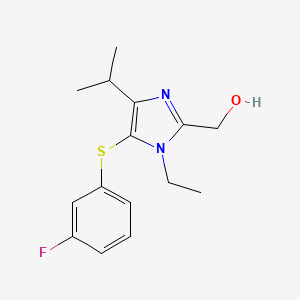
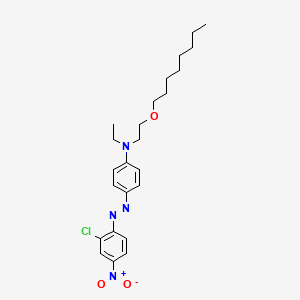
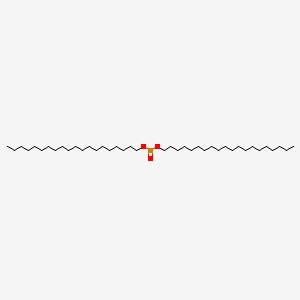
![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
